1-(4-Bromobutyl)pyrrolidin-2-one

Description

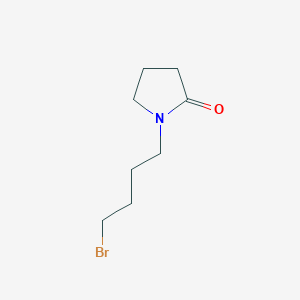

Structure

3D Structure

Properties

IUPAC Name |

1-(4-bromobutyl)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14BrNO/c9-5-1-2-6-10-7-3-4-8(10)11/h1-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQTHCOQLDAEMIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)CCCCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Synthetic Methodologies for the Preparation of 1 4 Bromobutyl Pyrrolidin 2 One

Direct N-Alkylation Approaches

Direct N-alkylation of the pre-existing pyrrolidin-2-one ring is a common and straightforward method for the synthesis of N-substituted pyrrolidinones. This approach leverages the nucleophilicity of the nitrogen atom within the lactam ring.

The reaction of pyrrolidin-2-one with 1,4-dibromobutane (B41627) is a direct route to introduce the 4-bromobutyl substituent onto the nitrogen atom. This SN2 reaction involves the displacement of one of the bromine atoms in 1,4-dibromobutane by the pyrrolidin-2-one anion.

The efficiency of the N-alkylation of pyrrolidin-2-one with 1,4-dibromobutane is highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of solvent, temperature, and the use of catalysts, such as phase-transfer catalysts.

Phase-transfer catalysis (PTC) is a particularly effective technique for this transformation. acsgcipr.org It facilitates the transfer of the deprotonated pyrrolidin-2-one from an aqueous or solid phase to an organic phase where the alkylating agent, 1,4-dibromobutane, resides. This allows for the use of inexpensive and safer inorganic bases and can often be performed in more environmentally benign solvents or even under solvent-free conditions. acsgcipr.orgresearchgate.net

A typical procedure involves the use of a quaternary ammonium (B1175870) salt, such as tetrabutylammonium (B224687) bromide (TBAB), as the phase-transfer catalyst. The reaction can be carried out in a biphasic system, for instance, an organic solvent like toluene (B28343) and a concentrated aqueous solution of a base like potassium hydroxide (B78521) (KOH). acs.org The use of microwave irradiation has also been shown to significantly accelerate the N-alkylation of lactams, leading to faster reaction times under mild conditions.

A study on the C5-selective alkylation of hydantoins, a related class of compounds, using 1,4-dibromobutane under phase-transfer conditions provides a relevant example. The reaction, conducted with TBAB as the catalyst and aqueous KOH in toluene, resulted in a 51% yield of the spirocyclic double alkylation product. acs.org This highlights the potential for dialkylation as a competing reaction when using a dihaloalkane. To favor mono-alkylation, the stoichiometry of the reactants would need to be carefully controlled.

A general procedure for such an alkylation is outlined in the table below, based on a similar transformation.

Table 1: General Conditions for Phase-Transfer-Catalyzed Alkylation

| Parameter | Condition |

| Substrate | Pyrrolidin-2-one |

| Alkylating Agent | 1,4-Dibromobutane |

| Catalyst | Tetrabutylammonium bromide (TBAB) |

| Base | 50% w/w aqueous Potassium Hydroxide (KOH) |

| Solvent | Toluene |

| Temperature | Room Temperature |

This table is illustrative and based on a procedure for a related compound. acs.org Optimization would be required for the specific synthesis of 1-(4-bromobutyl)pyrrolidin-2-one.

The choice of base is critical for the deprotonation of pyrrolidin-2-one to form the nucleophilic lactam anion. Amides are weak bases, and therefore a sufficiently strong base is required to generate the conjugate base for alkylation to proceed efficiently. sci-hub.se

Commonly used bases for the N-alkylation of lactams include alkali metal hydroxides (e.g., KOH, NaOH), carbonates (e.g., K2CO3), and hydrides (e.g., NaH). chemicalbook.com

Strong Bases: Strong bases like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) can effectively and irreversibly deprotonate pyrrolidin-2-one, driving the reaction towards the N-alkylated product.

Inorganic Bases with PTC: The use of inorganic bases like potassium carbonate (K2CO3) or potassium hydroxide (KOH) is often preferred for their lower cost and enhanced safety, especially when combined with phase-transfer catalysis. acsgcipr.org In a solid-liquid PTC system, powdered KOH can be used effectively. researchgate.net One study on the alkylation of amides and lactams utilized a mixture of potassium carbonate and potassium hydroxide. sci-hub.se

Base Strength and Selectivity: The strength of the base can also influence the selectivity of the reaction, particularly the competition between N-alkylation and potential side reactions.

The N-alkylation of a lactam like pyrrolidin-2-one proceeds through a nucleophilic substitution reaction. However, the ambident nature of the lactam anion, which has electron density on both the nitrogen and oxygen atoms, introduces the possibility of two different reaction pathways: N-alkylation and O-alkylation. semanticscholar.orgresearchgate.netrsc.orgresearchgate.net

The lactam anion exists in resonance, with negative charge delocalized over the nitrogen and oxygen atoms. The reaction with an electrophile, such as 1,4-dibromobutane, can therefore lead to either the N-alkylated product (the desired this compound) or the O-alkylated product (a 2-(4-bromobutoxy)-1-pyrroline).

Generally, N-alkylation is the favored pathway. researchgate.net This preference is often explained by the Hard and Soft Acid and Base (HSAB) principle. The nitrogen atom is considered a softer nucleophilic center compared to the harder oxygen atom. Alkyl halides, like 1,4-dibromobutane, are relatively soft electrophiles. According to the HSAB principle, soft-soft interactions are favored, leading to the preferential formation of the C-N bond (N-alkylation).

Despite this general preference, the reaction conditions can influence the ratio of N- to O-alkylation. Factors such as the nature of the solvent, the counter-ion of the base, and the specific alkylating agent can play a role. However, in the case of alkylation with alkyl halides, N-alkylation is typically the predominant, if not exclusive, outcome. researchgate.net Studies on the alkylation of other lactam-containing aromatic systems have consistently shown that N-alkylation occurs preferentially over O-alkylation. sci-hub.seresearchgate.net

Alkylation of Pyrrolidin-2-one with 1,4-Dibromobutane

Cyclization Strategies for Pyrrolidin-2-one Ring Formation

An alternative to the direct alkylation of pyrrolidin-2-one is the construction of the heterocyclic ring itself from an acyclic precursor that already contains the desired N-substituent.

This approach involves the formation of the pyrrolidin-2-one ring through an intramolecular reaction of a suitably functionalized butanoic acid derivative. A key strategy is the lactamization of a γ-amino acid.

A relevant example is the synthesis of N-alkyl-2-pyrrolidones from glutamic acid, which is a substituted butanoic acid. rsc.org In this multi-step process, glutamic acid is first N-alkylated. The resulting N-alkylated glutamic acid derivative then undergoes a thermally induced intramolecular cyclization (lactamization) to form the corresponding N-alkylpyroglutamic acid. Subsequent decarboxylation yields the final N-alkyl-2-pyrrolidone. rsc.org

This demonstrates the principle of forming the pyrrolidin-2-one ring via intramolecular cyclization of a substituted γ-aminobutanoic acid. To synthesize this compound via this route, one would theoretically start with a precursor like N-(4-bromobutyl)-4-aminobutanoic acid. The cyclization of this precursor, likely promoted by heat or coupling agents, would lead to the formation of the target lactam ring.

While direct examples for the cyclization of N-(4-bromobutyl)-4-aminobutanoic acid are not prevalent in the searched literature, the cyclization of γ-amino acids to form γ-lactams (pyrrolidin-2-ones) is a fundamental and well-established transformation in organic chemistry. chemicalbook.com The general reaction is depicted below.

General Scheme for Intramolecular Cyclization of a γ-Amino Acid

R-NH-(CH2)3-COOH → 1-R-pyrrolidin-2-one + H2O

In this scheme, R would be the 4-bromobutyl group. The reaction typically requires conditions that facilitate the formation of an amide bond, such as heating to drive off water or the use of peptide coupling reagents.

Ring-Closing Reactions Involving 4-Bromobutanamine Scaffolds

While the most common industrial synthesis involves N-alkylation of 2-pyrrolidinone (B116388), alternative strategies can be envisioned that construct the pyrrolidinone ring from an open-chain precursor. A hypothetical, yet chemically sound, approach could involve a 4-bromobutanamine scaffold. In such a pathway, the synthesis would culminate in the formation of the five-membered lactam ring.

This could be achieved by reacting 4-bromobutanamine with a derivative of a four-carbon dicarboxylic acid, such as succinic anhydride (B1165640) or a γ-halobutyryl chloride. The initial reaction would form an amide intermediate, which would then need to undergo an intramolecular cyclization to yield the target lactam. This ring-closing step is a key feature of many lactam synthesis methodologies. organic-chemistry.org For instance, the reaction of γ-azidonitriles can lead to pyrrolidin-2-imines, which are closely related to lactams. organic-chemistry.org Another general method involves the intramolecular vinylation of iodoenamides to create five- to seven-membered lactams. organic-chemistry.org

More complex, one-pot procedures for synthesizing substituted pyrrolidin-2-ones have been developed, such as the reaction of donor-acceptor cyclopropanes with anilines or benzylamines. nih.gov This process involves a Lewis acid-initiated ring opening followed by lactamization, demonstrating a modern approach to forming the pyrrolidinone core. nih.gov

Convergent and Divergent Synthetic Routes

The utility of this compound is prominently highlighted in its application in divergent synthetic strategies. In a divergent synthesis, a common intermediate is used to create a library of structurally related compounds. Due to its reactive bromo-functional group, this compound serves as an excellent electrophilic building block for this purpose. rsc.orgnih.govnih.govresearchgate.net

A significant application is in the synthesis of novel lactam derivatives with potential pharmacological activity. nih.gov For example, it can be used as the key intermediate for N-alkylation of various phenylpiperazines to produce compounds with high affinity for dopamine (B1211576) receptors, particularly the D₄ subtype. nih.gov This approach allows for the systematic modification of the phenylpiperazine moiety to explore structure-activity relationships.

The synthesis of the antiepileptic drug Brivaracetam and its analogues also showcases the use of related pyrrolidinone intermediates in divergent routes. nih.govnewdrugapprovals.orgresearchgate.net Although these syntheses may start from different precursors to build the chiral pyrrolidinone ring, the underlying strategy often involves creating a core structure that is later functionalized, a hallmark of divergent synthesis. nih.govresearchgate.netnih.gov

Table 1: Examples of Divergent Synthesis Using Pyrrolidinone Intermediates

| Intermediate | Reagent/Reaction Type | Product Class | Application/Significance |

|---|---|---|---|

| This compound | N-Alkylation with Phenylpiperazines | Phenylpiperazinylbutyl Lactams | Dopamine D₄ Receptor Ligands nih.gov |

| (R)-4-Propyl-pyrrolidin-2-one | N-Alkylation with 2-Bromobutanoate derivative | Brivaracetam Analogs | Antiepileptic Drugs nih.govresearchgate.net |

| N-(2-alkynylaryl) lactam | Metal-Guided Friedel-Crafts Cyclization | Ketone-Fused Indoles/Pyrroles | Bioactive Heterocycles researchgate.net |

Purification and Characterization Techniques (Excluding Basic Identification Data)

The purification of this compound and related N-alkylated pyrrolidinones from reaction mixtures requires robust chromatographic and other physical methods to remove starting materials, by-products, and solvents.

Chromatographic Methods: Flash column chromatography is a standard technique for purifying products on a laboratory scale. For pyrrolidinone derivatives, a common stationary phase is silica (B1680970) gel. The choice of eluent (mobile phase) is critical for achieving good separation. A mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent such as ethyl acetate (B1210297) is frequently employed. nih.gov The polarity of the eluent mixture is tuned to achieve an optimal retention factor (Rf) for the target compound, typically in the range of 0.3-0.5 for good separation. For instance, in the synthesis of related substituted pyrrolidinones, eluent systems like ethyl acetate/petroleum ether in a 1:1 or 2:1 ratio have been successfully used. nih.gov

High-Performance Liquid Chromatography (HPLC) is utilized for both analytical and preparative purposes. For analytical characterization, reverse-phase columns (e.g., C18) are common. orgsyn.org Chiral HPLC is particularly crucial in the synthesis of enantiomerically pure pyrrolidinone derivatives like Brivaracetam, where specific chiral columns (e.g., Chiralcel) and mobile phases (e.g., n-hexane/ethanol) are required to separate enantiomers or diastereomers. researchgate.netnih.govchemicalbook.com

Other Purification Techniques:

Distillation: For instances where the product is a liquid and has a sufficiently different boiling point from impurities, vacuum distillation can be an effective purification method. This is often used to remove high-boiling solvents like N-Methyl-2-pyrrolidone (NMP) from a reaction mixture before further purification. orgsyn.org

Recrystallization: If the final product is a solid, recrystallization is a powerful technique for achieving high purity. The choice of solvent is key; an ideal solvent dissolves the compound well at high temperatures but poorly at low temperatures. For related lactam derivatives, solvents like isopropyl ether have been used for recrystallization. chemicalbook.com

Hydrogenation: In cases where impurities are oxidized forms of the target N-alkyl-substituted pyrrolidones, a purification process involving hydrogenation followed by distillation can be employed to reduce these contaminants. google.com

Table 2: Purification Parameters for Pyrrolidinone Derivatives

| Technique | Stationary Phase/Column | Mobile Phase/Solvent | Application Example |

|---|---|---|---|

| Flash Chromatography | Silica Gel | Ethyl acetate:petroleum ether (1:1) | Purification of 5-substituted-1-phenylpyrrolidin-2-one nih.gov |

| Analytical HPLC | ZORBAX Eclipse Plus C18 | Methanol/Water Gradient with 0.1% Formic Acid | Monitoring demethylation by-products orgsyn.org |

| Chiral HPLC | Chiralcel IG-3 | n-hexane/ethanol (90:10) | Separation of (R)-4-propylpyrrolidin-2-one enantiomers nih.gov |

| Recrystallization | N/A | Isopropyl ether | Purification of crude Brivaracetam intermediate chemicalbook.com |

| Distillation | N/A | N/A | Removal of NMP solvent post-reaction orgsyn.org |

Iii. Reactivity and Mechanistic Investigations of 1 4 Bromobutyl Pyrrolidin 2 One

Nucleophilic Substitution Reactions at the ω-Bromobutyl Moiety

The terminal bromine atom on the butyl chain serves as a good leaving group, rendering the ω-carbon susceptible to attack by various nucleophiles. This facilitates the formation of new carbon-heteroatom bonds through S_N2 reactions.

1-(4-Bromobutyl)pyrrolidin-2-one readily undergoes nucleophilic substitution with a variety of secondary amines, such as pyrrolidine (B122466), piperazine, and morpholine. These reactions typically proceed in the presence of a base, such as potassium carbonate, and a polar aprotic solvent like acetonitrile, often with the addition of a catalytic amount of potassium iodide to enhance the reaction rate via the Finkelstein reaction. core.ac.uk The products are tertiary amines, which are of significant interest in medicinal chemistry. For instance, the reaction with arylpiperazines has been utilized in the synthesis of compounds with high affinity for serotonin (B10506) and dopamine (B1211576) receptors. core.ac.uk The general reactivity of the nitrogen atom in a 2-pyrrolidone ring allows for N-alkylation with alkyl halides in the presence of a base. chemicalbook.com

Table 1: Reaction of this compound with Amines

| Amine Nucleophile | Product | Reaction Conditions | Reference |

| Pyrrolidine | 1-(4-(Pyrrolidin-1-yl)butyl)pyrrolidin-2-one | Base (e.g., K₂CO₃), Solvent (e.g., Acetonitrile) | Inferred from core.ac.ukchemicalbook.com |

| Piperazine | 1-(4-(Piperazin-1-yl)butyl)pyrrolidin-2-one | Base (e.g., K₂CO₃), Solvent (e.g., Acetonitrile), KI (cat.) | core.ac.uk |

| Morpholine | 1-(4-Morpholinobutyl)pyrrolidin-2-one | Base (e.g., K₂CO₃), Solvent (e.g., Acetonitrile) | Inferred from frontiersin.orgnih.gov |

| Arylpiperazines | 1-(4-(4-Arylpiperazin-1-yl)butyl)pyrrolidin-2-one | K₂CO₃, KI, Acetonitrile, reflux | core.ac.uk |

The electrophilic nature of the terminal carbon in the bromobutyl chain allows for reactions with oxygen-based nucleophiles. For example, reaction with hydroxide (B78521) ions, typically from a basic aqueous solution, would lead to the formation of 1-(4-hydroxybutyl)pyrrolidin-2-one. This transformation is a standard hydrolysis of an alkyl halide. Furthermore, alkoxides can be employed as nucleophiles to synthesize the corresponding ethers, 1-(4-alkoxybutyl)pyrrolidin-2-ones. While direct synthesis from the bromo-compound is a standard organic transformation, related structures such as 1-(4-hydroxybutyl)-2-benzoyl indoles have been synthesized through other routes, indicating the stability and accessibility of the 4-hydroxybutyl-pyrrolidinone moiety. univ-poitiers.fr

Table 2: Reaction of this compound with Oxygen Nucleophiles

| Oxygen Nucleophile | Product | General Reaction Type | Reference |

| Hydroxide (e.g., NaOH) | 1-(4-Hydroxybutyl)pyrrolidin-2-one | S_N2 Hydrolysis | univ-poitiers.fr |

| Alkoxide (e.g., NaOR) | 1-(4-Alkoxybutyl)pyrrolidin-2-one | Williamson Ether Synthesis | Inferred from standard organic reactions |

In a similar fashion to oxygen nucleophiles, sulfur-centered nucleophiles can react with this compound. Thiols (R-SH) can be used to form thioethers, 1-(4-(alkylthio)butyl)pyrrolidin-2-ones, typically in the presence of a base to deprotonate the thiol to the more nucleophilic thiolate. The use of thiophenols in reactions with pyrrolidinone derivatives has been documented, showcasing the compatibility of the pyrrolidinone ring with sulfur nucleophiles. researchgate.net With a nucleophile such as sodium sulfide (B99878) (Na₂S), a double displacement reaction can occur to yield the corresponding dithioether, or potentially an intramolecular cyclization to form a five-membered heterocyclic sulfide if the other end of the chain is also reactive.

Table 3: Reaction of this compound with Sulfur Nucleophiles

| Sulfur Nucleophile | Product | General Reaction Type | Reference |

| Thiolate (RS⁻) | 1-(4-(Alkylthio)butyl)pyrrolidin-2-one | S_N2 Thioetherification | researchgate.net |

| Hydrogen Sulfide (H₂S) | 1-(4-Mercaptobutyl)pyrrolidin-2-one | S_N2 Thiolation | Inferred from standard organic reactions |

The structure of this compound is conducive to intramolecular reactions, where the nucleophilic nitrogen of the pyrrolidinone ring can attack the electrophilic carbon at the other end of the butyl chain.

Intramolecular cyclization of this compound can lead to the formation of fused bicyclic nitrogen heterocycles. Specifically, the nucleophilic attack of the pyrrolidinone nitrogen onto the carbon bearing the bromine atom would result in the formation of a five-membered ring fused to the original pyrrolidinone ring, creating a pyrrolizidinone skeleton. Such fused heterocyclic systems, like pyrrolizidines and indolizidines, are core structures in a wide array of natural alkaloids with significant biological activities. nih.govnih.govpharaohacademy.comnih.gov The synthesis of these alkaloids often involves intramolecular cyclization as a key step. nih.govnih.gov For instance, the cyclization of pyrrolidine derivatives is a known strategy to construct the pyrrolizidine (B1209537) core. nih.gov The reaction is typically promoted by a base to facilitate the deprotonation of the amide nitrogen, although the lone pair on the nitrogen can be sufficiently nucleophilic under certain conditions.

Table 4: Potential Fused Nitrogen Heterocycles from Intramolecular Cyclization

| Product Type | Ring System | Synthetic Strategy | Reference |

| Pyrrolizidinone | 5/5 Fused Bicyclic | Intramolecular N-alkylation | nih.govpharaohacademy.com |

| Indolizidinone (via homolog) | 6/5 Fused Bicyclic | Intramolecular N-alkylation | nih.govnih.gov |

Intramolecular Cyclization Reactions

Generation of Spirocyclic Systems

The bifunctional nature of this compound, containing both a nucleophile (the lactam nitrogen) and an electrophile (the bromobutyl group), makes it an ideal precursor for intramolecular cyclization. This process leads to the formation of spirocyclic systems, which are characterized by two rings sharing a single atom.

The primary mechanism for this transformation is an intramolecular SN2 reaction. The nitrogen atom of the pyrrolidin-2-one ring acts as a nucleophile, attacking the terminal carbon of the butyl chain and displacing the bromide anion as a leaving group. This results in the formation of a new carbon-nitrogen bond and the generation of a spirocyclic quaternary ammonium (B1175870) salt, specifically a spiro[pyrrolidine-1,1'-pyrrolidin-2-one] cation. Such spirocycles are valuable building blocks in medicinal chemistry and materials science. nih.gov The synthesis of spirocyclic pyrrolidines can also be achieved through other advanced methods, such as one-pot, three-component 1,3-dipolar cycloaddition reactions, which can create complex structures with high stereoselectivity. nih.govrsc.orgrsc.orgresearchgate.net

Regioselectivity and Stereoselectivity in Cyclization Processes

Regioselectivity and stereoselectivity are critical considerations in cyclization reactions, determining the specific isomer of the product that is formed.

Regioselectivity: In the intramolecular cyclization of this compound, the reaction exhibits high regioselectivity. The formation of the spiro[pyrrolidine-1,1'-pyrrolidin-2-one] system involves the creation of a five-membered ring. This pathway is kinetically and thermodynamically favored according to Baldwin's rules for ring closure (a "5-endo-tet" cyclization is generally disfavored, but in this case of intramolecular quaternization, the geometry is suitable). Alternative cyclizations, such as an attack at a different carbon, are not electronically or sterically feasible. In more complex systems, regioselectivity can be controlled by various factors, including the choice of catalyst or reaction conditions, to direct the formation of a specific constitutional isomer. nih.govrsc.org

Stereoselectivity: For the specific intramolecular cyclization of this compound, the spiro atom (the nitrogen) does not become a new stereocenter. However, in the broader context of synthesizing spiro-pyrrolidines from other precursors, stereoselectivity is a key aspect. For instance, in 1,3-dipolar cycloaddition reactions used to form spirocyclic pyrrolidines, the spatial orientation of substituents can be precisely controlled, often leading to the preferential formation of one diastereomer over others. nih.govrsc.org The stereochemical outcome in such reactions is often established through detailed spectroscopic analysis. nih.gov

Transformations Involving the Lactam Carbonyl Group

The carbonyl group of the lactam is a key site for reactivity, susceptible to reduction and derivatization through nucleophilic addition.

Derivatization at the Carbonyl Center

The lactam carbonyl can also undergo addition reactions with organometallic reagents, such as Grignard reagents (R-MgX). organic-chemistry.org The addition of a Grignard reagent to the carbonyl carbon of this compound would initially form a tetrahedral intermediate, a heminal aminal alkoxide. Upon aqueous workup, this intermediate could potentially exist in equilibrium with a ring-opened amino ketone. This reaction provides a pathway to introduce new carbon-carbon bonds at the carbonyl position, significantly altering the molecular scaffold. libretexts.orgmasterorganicchemistry.com The chemoselectivity of such reactions can sometimes be challenging, as Grignard reagents are also strong bases and can react with other functional groups. organic-chemistry.org However, specific conditions have been developed to favor the acylation of Grignard reagents to produce ketones selectively. researchgate.net

Reactivity of the Pyrrolidin-2-one Nitrogen

The nitrogen atom in this compound is part of an amide linkage, making it less basic and nucleophilic than a typical tertiary amine. Nevertheless, it retains sufficient nucleophilicity to participate in certain reactions.

Further N-Functionalization Strategies

Given that the nitrogen atom is already substituted with the 4-bromobutyl group, further functionalization primarily involves reactions that result in a quaternary ammonium species.

Intramolecular Quaternization: As discussed in section 3.1.2.2, the most prominent reaction of the nitrogen atom in this molecule is the intramolecular attack on the electrophilic C-Br bond, leading to a spirocyclic ammonium salt.

Intermolecular Quaternization: Under specific conditions, and with a sufficiently reactive external electrophile, intermolecular N-functionalization could compete with the intramolecular cyclization. For example, reaction with a potent alkylating agent like methyl iodide or benzyl (B1604629) bromide could lead to the formation of a quaternary ammonium salt where the nitrogen is bonded to both the butyl chain and the new alkyl group. rsc.org The success of such a reaction would depend on the relative rates of the intermolecular versus the intramolecular pathway. Generally, N-alkylation of heterocyclic compounds can be achieved using alkyl halides in the presence of a base, although in this case, the nitrogen is already part of a tertiary amide structure. researchgate.netorganic-chemistry.org

Iv. Role As a Precursor in the Construction of Complex Organic Architectures

Synthesis of Modified Pyrrolidine (B122466) and Pyrrolidin-2-one Derivatives

The pyrrolidin-2-one core is a prevalent scaffold in many biologically active compounds. The ability to modify this core, either on the ring itself or through its substituents, is crucial for developing new therapeutic agents and chemical probes.

Preparation of Substituted Pyrrolidin-2,5-diones

The synthesis of substituted pyrrolidine-2,5-diones, also known as succinimides, is an area of significant interest due to their presence in a wide range of biologically active molecules. While direct oxidation of the C5-methylene group of 1-(4-bromobutyl)pyrrolidin-2-one to a carbonyl is not a commonly reported transformation, the broader chemistry of pyrrolidin-2-ones provides pathways to related structures. The structural modification of pyrrolidine-2,5-dione aldehyde derivatives has been shown to yield compounds with preferential COX-2 affinity. nih.gov The synthesis of various substituted pyrrolidin-2-ones can be achieved from donor-acceptor cyclopropanes and primary amines, highlighting the accessibility of this class of compounds. nih.govmdpi.com

Diversification of the Pyrrolidin-2-one Core

The true synthetic value of this compound lies in the reactivity of its 4-bromobutyl side chain. The terminal bromide is an excellent leaving group in nucleophilic substitution reactions, enabling the introduction of a wide array of functional groups. This allows for the systematic modification of the molecule to explore its structure-activity relationship in various biological contexts.

This strategy is frequently employed to append the pyrrolidin-2-one moiety to other molecular scaffolds. For instance, the alkylation of amines, thiols, or other nucleophiles with this compound provides a straightforward method to introduce the N-butylpyrrolidin-2-one substituent.

Construction of Fused and Bridged Polycyclic Heterocyclic Systems

The ability to construct complex, multi-ring systems is a hallmark of modern organic synthesis. The dual functionality of molecules like this compound, possessing both a nucleophilic nitrogen (after potential modifications) and an electrophilic carbon, makes it a candidate for intramolecular cyclization reactions to form fused and bridged heterocyclic systems.

Synthesis of Quinolone-Based Scaffolds (from related bromoalkyl indoline-2,3-diones)

While not a direct application of this compound, the synthesis of quinolone-based scaffolds from structurally related bromoalkylated heterocyclic precursors provides valuable insight into potential synthetic routes. Quinolone derivatives can be synthesized from indoline-2,3-dione. researchgate.net For example, N-fused quinolone-4 tetracyclic scaffolds have been assembled from 2,2-disubstituted indolin-3-ones. nih.govnih.gov These reactions often involve an intramolecular cyclization step where a nucleophile attached to the N-alkyl chain attacks a carbonyl group or an imine on the heterocyclic ring. This general strategy could be adapted to pyrrolidin-2-one derivatives to construct novel fused systems.

Assembly of Pyrazolyl-Containing Derivatives

The 4-bromobutyl group of this compound can act as an alkylating agent for pyrazole (B372694) and its derivatives. The N-alkylation of pyrazoles with alkyl halides is a common and efficient method for creating new chemical entities. This reaction typically proceeds in the presence of a base to deprotonate the pyrazole nitrogen, which then acts as a nucleophile to displace the bromide from the butyl chain. This approach allows for the facile connection of the pyrrolidin-2-one core to a pyrazole ring, yielding hybrid molecules that combine the structural features of both heterocycles. Such compounds are of interest in medicinal chemistry, as both pyrrolidinones and pyrazoles are known to exhibit a wide range of biological activities. For instance, a reaction of (S)-1-(4-(benzo[d]isoxazol-3-yl)-6-bromo-2-methyl-3,4-dihydroquinoxalin-1(2H)-yl)ethanone with 1-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole results in a pyrazolyl-containing derivative. ambeed.com

Formation of Spirocyclic Structures (e.g., related to indoline (B122111) and chromane (B1220400) derivatives)

Spirocyclic compounds, which feature two rings connected by a single common atom, are of great interest due to their unique three-dimensional structures. The bromoalkyl chain of this compound can be utilized to construct such architectures through intramolecular cyclization.

In a related context, the synthesis of spiro[indoline-3,4'-pyridine] derivatives has been achieved through one-pot four-component reactions involving isatins. beilstein-journals.org Furthermore, functionalized spiro[cyclohexane-1,3'-indolines] have been prepared via a domino reaction promoted by tri(n-butyl)phosphine. beilstein-journals.org The synthesis of spirocyclic indoline lactones has also been reported. nih.gov These examples, while not directly employing this compound, demonstrate the principle of using an N-alkylated heterocycle as a precursor for spirocycle formation. For instance, an appropriately substituted nucleophile on the pyrrolidin-2-one ring could undergo an intramolecular reaction with the terminal bromide of the butyl chain to form a spirocyclic system. Similarly, spiro[chromane-3,3'-pyrrolidin]-4-ones have been synthesized, showcasing the versatility of the pyrrolidine ring in forming spirocyclic structures with other heterocyclic systems like chromanes. researchgate.net

Integration into Macrocyclic and Polymeric Frameworks

The unique structure of this compound, containing both an electrophilic center (the carbon bonded to bromine) and a polymerizable lactam moiety, allows for its integration into large-scale molecular architectures through several synthetic strategies.

Monomer Synthesis and Polymerization Mechanisms

As a monomer, this compound offers potential pathways to novel polymers. The pyrrolidin-2-one ring is a lactam, which can undergo ring-opening polymerization to form a polyamide chain, analogous to the formation of Nylon-4 from the parent compound, 2-pyrrolidone. The presence of the bromobutyl side chain provides a reactive handle that can be used either to initiate polymerization or to be carried along as a pendant group for post-polymerization modification.

One potential polymerization mechanism involves the conversion of the bromide to a nucleophilic initiating species, such as an amine. This amine could then initiate the anionic ring-opening polymerization of another molecule of this compound. Alternatively, the compound can participate in polycondensation reactions. For instance, reaction with a dinucleophile, such as a diamine or a diol, would lead to the formation of a linear polymer where the butylpyrrolidinone unit is regularly spaced along the backbone. Highly selective polymerization of dienes like 1,3-butadiene (B125203) can be achieved with specific catalysts, and similar principles of controlled polymerization could be applied to functionalized monomers. nih.govmdpi.com

In macrocycle synthesis, the compound serves as a key building block. researchgate.netnih.gov The 4-bromobutyl group is an ideal electrophilic component for reaction with a nucleophilic partner to form a large ring structure. researchgate.net Strategies for macrocycle synthesis often involve the sequential coupling of three or more building blocks to avoid purification steps and enable the creation of large combinatorial libraries in solution. nih.gov In such a design, this compound could act as a linker that reacts with two separate nucleophilic sites on other components to complete the cyclization.

| Reaction Type | Reactants | Key Mechanism | Potential Product Architecture |

|---|---|---|---|

| Polycondensation | This compound + Diamine (e.g., H₂N-(CH₂)ₓ-NH₂) | Nucleophilic substitution at the C-Br bond | Linear polymer with repeating pyrrolidinone units |

| Anionic Ring-Opening Polymerization | This compound (pre-functionalized to an initiator) | Nucleophilic attack on the lactam carbonyl | Polyamide with pendant bromobutyl groups (or derivatives) |

| Macrocyclization | This compound + Dinucleophilic Linker (e.g., a di-thiol) | Intramolecular or intermolecular cyclization | Macrocycle incorporating the butylpyrrolidinone structure |

Contributions to Chemical Library Synthesis and Combinatorial Chemistry

Combinatorial chemistry aims to rapidly synthesize large numbers of diverse but structurally related molecules, known as chemical libraries. nih.gov this compound is an excellent scaffold for such endeavors due to the reliable reactivity of its alkyl bromide group.

In solid-phase synthesis, molecules are built upon a solid support, typically a polymer resin, which simplifies purification as excess reagents and by-products can be washed away. nih.gov The bromobutyl group of this compound is well-suited for anchoring the molecule to a functionalized resin.

For example, a resin bearing nucleophilic groups like amines (e.g., Rink amide resin) or carboxylates (e.g., Wang resin) can displace the bromide to form a stable covalent bond. Once tethered to the support, the pyrrolidinone structure can be further modified if other reactive sites are present. The final product is then cleaved from the resin for screening. This methodology allows for the efficient, parallel synthesis of a large number of distinct pyrrolidine derivatives. The synthesis of complex pyrrolidine-containing structures, such as pyrrolo[2,1-c] nih.govnih.govbenzodiazepines, has been successfully demonstrated using solid-phase techniques. nih.gov

Solution-phase parallel synthesis combines the advantages of traditional solution chemistry with the high-throughput nature of combinatorial methods. nih.gov In this approach, a core scaffold is reacted with a diverse set of building blocks in an array of separate reaction vessels, such as a 96-well plate.

This compound is an ideal starting scaffold for this technique. An array of different nucleophiles (e.g., various primary and secondary amines, thiols, or carboxylates) can be reacted in parallel with the bromobutyl group. Each reaction well produces a unique product, leading to a library of compounds with a common 1-(butyl)pyrrolidin-2-one core but with diverse functional groups at the terminus of the butyl chain. This strategy has been used to generate libraries of piperidine (B6355638) derivatives and other heterocyclic compounds. nih.gov The straightforward nature of the nucleophilic substitution reaction and the ease of automation make this an efficient method for generating focused libraries for biological screening.

| Reaction Well | Nucleophile Added | Resulting Product Structure |

|---|---|---|

| A1 | Morpholine | 1-(4-(Morpholin-4-yl)butyl)pyrrolidin-2-one |

| A2 | Piperidine | 1-(4-(Piperidin-1-yl)butyl)pyrrolidin-2-one |

| A3 | Sodium Azide (NaN₃) | 1-(4-Azidobutyl)pyrrolidin-2-one |

| A4 | Sodium Phenoxide (NaOPh) | 1-(4-Phenoxybutyl)pyrrolidin-2-one |

V. Computational and Theoretical Investigations Pertinent to 1 4 Bromobutyl Pyrrolidin 2 One

Electronic Structure Analysis and Reactivity Prediction

The electronic structure of a molecule is fundamental to its chemical reactivity. By mapping the distribution of electrons and the energies of molecular orbitals, we can identify the most probable sites for electrophilic and nucleophilic attack, thereby predicting its chemical behavior.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 1-(4-bromobutyl)pyrrolidin-2-one, DFT calculations, often using a basis set such as B3LYP/6-311++G(2d,2p), can be employed to determine the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). These frontier orbitals are key to understanding chemical reactivity.

The HOMO represents the region from which an electron is most likely to be donated in a reaction with an electrophile. In this compound, the HOMO is anticipated to be localized primarily on the nitrogen atom of the pyrrolidinone ring and the oxygen atom of the carbonyl group, due to the presence of lone pairs of electrons. The bromine atom, with its electron-rich nature, would also contribute to the HOMO.

Conversely, the LUMO represents the region most likely to accept an electron from a nucleophile. The LUMO is expected to be distributed around the electrophilic carbonyl carbon and the carbon atom attached to the bromine (C-Br bond), which is activated towards nucleophilic substitution.

The energy gap between the HOMO and LUMO is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive. For related compounds, this energy gap has been shown to be a significant descriptor of chemical behavior.

Table 1: Calculated Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -0.25 |

| HOMO-LUMO Gap | 6.60 |

Note: These values are illustrative and representative of what would be expected from DFT calculations based on similar structures.

The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards charged species. The MEP maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential.

For this compound, the MEP surface would show negative potential (typically colored red or orange) concentrated around the carbonyl oxygen atom, indicating its high electron density and propensity to act as a hydrogen bond acceptor or a site for electrophilic attack. The nitrogen atom would also exhibit a region of negative potential.

Conversely, regions of positive potential (typically colored blue) would be found around the hydrogen atoms and, significantly, the carbon of the C-Br bond, highlighting its electrophilic character. This positive potential indicates a susceptibility to nucleophilic attack. The analysis of MEP surfaces is a common practice in computational drug design and reactivity studies.

Mechanistic Probing of Key Chemical Transformations

Computational chemistry allows for the detailed investigation of reaction mechanisms at the molecular level, providing insights that are often difficult to obtain through experimental means alone.

This compound is a precursor for various chemical transformations, most notably intramolecular cyclization to form spirocyclic compounds or intermolecular reactions involving nucleophilic substitution at the brominated carbon. Using DFT, the transition state (TS) for these reactions can be located and characterized.

For example, in an intramolecular cyclization reaction where the nitrogen of another molecule attacks the brominated carbon, a transition state structure would be identified that corresponds to the highest point on the energy profile for this step. The geometry of this TS would reveal the simultaneous breaking of the C-Br bond and the formation of a new C-N bond. The vibrational frequency analysis of the TS would show a single imaginary frequency corresponding to the reaction coordinate.

By calculating the energies of reactants, intermediates, transition states, and products, a potential energy surface (PES) or reaction energy profile can be constructed. This profile provides quantitative data on the thermodynamics and kinetics of the reaction.

Table 2: Illustrative Energy Profile for a Hypothetical Nucleophilic Substitution on this compound

| Species | Relative Free Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State (TS) | +22.5 |

| Products | -15.0 |

Note: These values are hypothetical and serve to illustrate a typical energy profile for an SN2 reaction.

Conformational Analysis and Steric Hindrance Effects

The three-dimensional structure of a molecule can significantly influence its reactivity. The butyl chain of this compound is flexible, allowing for multiple conformations. A conformational analysis can identify the most stable (lowest energy) conformers and the energy barriers between them.

The relative populations of different conformers at a given temperature can be estimated using the Boltzmann distribution. In the case of intramolecular reactions, the proximity of the reactive centers (e.g., the nitrogen atom and the brominated carbon) in different conformers will directly impact the feasibility and rate of the reaction. Steric hindrance between the pyrrolidinone ring and the butyl chain can disfavor certain conformations and influence the approach of a nucleophile. For related 1-alkyl-2-pyrrolidones, the length and nature of the alkyl chain have been shown to be critical in their interactions and functions. Computational studies can quantify these steric effects and provide a rationale for observed reactivity patterns.

Global and Local Minima Conformations

The three-dimensional structure of this compound is not static. The molecule exists as an ensemble of different conformations in equilibrium. These conformations arise from the flexibility of the pyrrolidin-2-one ring and the rotation around the single bonds of the 4-bromobutyl substituent. Computational methods, such as Density Functional Theory (DFT), are instrumental in identifying the low-energy conformations (local minima) and the most stable conformation (global minimum).

Pyrrolidin-2-one Ring Puckering:

The five-membered pyrrolidin-2-one ring is not planar. It adopts puckered conformations to relieve ring strain. Theoretical analyses of the pyrrolidinone ring, particularly in proline and its derivatives, have identified two primary low-energy puckering modes, often described as "UP" and "DOWN" or as envelope and twist conformations. acs.orgnih.govunito.itnih.gov In the context of this compound, the puckering would involve the displacement of one or two atoms from the mean plane of the other ring atoms.

Studies on N-substituted pyrrolidines have shown that the nature and size of the substituent on the nitrogen atom can influence the preferred pucker of the ring. researchgate.net For this compound, the butyl chain provides significant conformational flexibility. The lowest energy conformers would likely arise from a combination of the ring pucker and the rotational state of the butyl chain.

A conformational search would typically identify several stable conformers. The relative energies of these conformers can be calculated to determine their population at a given temperature using the Boltzmann distribution. It is plausible that multiple conformations lie within a small energy range of the global minimum, meaning they would be significantly populated at room temperature. researchgate.net

Table 1: Postulated Low-Energy Conformations of this compound

| Conformer | Pyrrolidinone Ring Pucker | Butyl Chain Torsion Angle (N-C1-C2-C3) | Relative Energy (kcal/mol) - Hypothetical |

|---|---|---|---|

| 1 (Global Minimum) | Envelope (Cγ-exo) | Anti (approx. 180°) | 0.0 |

| 2 | Twist (Cγ-exo, Cβ-endo) | Gauche (approx. 60°) | 0.5 - 1.5 |

| 3 | Envelope (Cγ-endo) | Anti (approx. 180°) | 1.0 - 2.5 |

| 4 | Twist (Cγ-endo, Cβ-exo) | Gauche (approx. -60°) | 1.5 - 3.0 |

Note: This table is illustrative and based on general principles of conformational analysis. Specific values would require dedicated computational studies.

Dynamic Behavior through Molecular Dynamics Simulations (if applicable to reactivity)

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound in solution, which is crucial for understanding its reactivity, particularly the intramolecular cyclization to form a spirocyclic quaternary ammonium (B1175870) salt. MD simulations model the movement of atoms over time, allowing for the exploration of conformational changes and reactive pathways. amanote.com

The key reactive process for this molecule is an intramolecular SN2 reaction, where the nitrogen atom of the pyrrolidinone ring acts as a nucleophile, attacking the carbon atom bearing the bromine atom. The flexibility of the 4-bromobutyl chain is critical for this reaction, as it must adopt a conformation that brings the nucleophilic nitrogen and the electrophilic carbon into close proximity and with the correct orientation for reaction.

MD simulations could be employed to:

Determine the conformational landscape: By simulating the molecule in a solvent, one can observe the transitions between different conformers and identify the most populated conformational states.

Calculate the potential of mean force (PMF): Using enhanced sampling techniques like umbrella sampling or metadynamics, the free energy profile along the reaction coordinate (e.g., the N-C distance) for the intramolecular cyclization can be calculated. This would reveal the activation energy barrier for the reaction.

Analyze solvent effects: MD simulations explicitly include solvent molecules, allowing for the study of how the solvent influences the conformational preferences and the reaction energetics. nih.govresearchgate.net

Computational studies on the SN2 and E2 reactions of alkyl halides have shown that the reaction barriers are sensitive to the structure of the alkyl halide. acs.org In the case of this compound, the primary nature of the bromide suggests that the SN2 pathway is likely to be favored over elimination.

In Silico Design Principles for Novel Synthetic Routes

Computational chemistry plays an increasingly important role in the design of new and efficient synthetic routes. emich.edu For a molecule like this compound, in silico methods can be used to explore and evaluate potential synthetic strategies.

Retrosynthetic Analysis and Reaction Prediction:

Computational tools can assist in retrosynthetic analysis by identifying potential disconnections and suggesting suitable starting materials. For the synthesis of this compound, two primary retrosynthetic disconnections are apparent:

Disconnection at the N-butyl bond: This suggests a synthesis from 2-pyrrolidinone (B116388) and a 1,4-dihalobutane (e.g., 1-bromo-4-chlorobutane (B103958) or 1,4-dibromobutane).

Formation of the pyrrolidinone ring: This could involve the cyclization of a γ-amino acid derivative.

Computational methods can then be used to evaluate the feasibility of these routes:

Reaction Mechanism and Energetics: DFT calculations can be used to model the proposed reaction steps, calculate activation energies, and predict the thermodynamics of the reactions. This can help in identifying potential side reactions and optimizing reaction conditions. For example, the relative reactivity of different leaving groups in the alkylating agent could be computationally assessed.

Catalyst Design: If a catalyzed reaction is considered, computational methods can aid in the design and screening of potential catalysts. For instance, in a phase-transfer catalyzed synthesis, the binding of the catalyst to the reactants could be modeled.

Predicting Stereoselectivity: For more complex syntheses involving the creation of chiral centers, computational models can predict the stereochemical outcome of a reaction. emich.edu

Hypothetical In Silico Evaluation of a Synthetic Step:

Consider the synthesis via alkylation of 2-pyrrolidinone with 1,4-dibromobutane (B41627). A computational study could investigate the following:

N-alkylation vs. O-alkylation: Calculate the activation barriers for the attack of the deprotonated 2-pyrrolidinone (the lactam anion) on 1,4-dibromobutane at the nitrogen versus the oxygen atom to predict the regioselectivity.

Rate of the first vs. second alkylation: Compare the energetics of the first alkylation to form the desired product with a potential second alkylation (intermolecularly) to form a dimeric species.

Intramolecular cyclization of the product: As discussed in the previous section, the propensity of the product to undergo intramolecular cyclization could be computationally evaluated to inform purification and storage conditions.

By systematically evaluating potential synthetic pathways in silico, chemists can prioritize more promising routes for experimental investigation, thereby saving time and resources.

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for 1-(4-Bromobutyl)pyrrolidin-2-one, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution, where pyrrolidin-2-one reacts with 1,4-dibromobutane under basic conditions (e.g., K₂CO₃ in DMF). Optimization involves adjusting reaction time (12–24 hours), temperature (60–80°C), and stoichiometry (1:1.2 molar ratio of pyrrolidin-2-one to dibromobutane) . Purity is enhanced using column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol .

Q. How should researchers address discrepancies in reported purity values when characterizing this compound?

- Methodological Answer : Discrepancies may arise from residual solvents or by-products like unreacted dibromobutane. Use HPLC with a C18 column (acetonitrile/water gradient) to quantify impurities. Cross-validate with ¹H/¹³C NMR (e.g., δ 3.4–3.6 ppm for -CH₂Br groups) and high-resolution mass spectrometry (HRMS) for molecular ion confirmation .

Q. What safety protocols are critical when handling intermediates like this compound in alkylation reactions?

- Methodological Answer : The bromobutyl group is a potent alkylating agent. Use PPE (nitrile gloves, goggles) and work in a fume hood. Monitor for skin/eye irritation (refer to SDS analogs in ). Quench excess bromine-containing intermediates with sodium thiosulfate to prevent unintended alkylation .

Advanced Research Questions

Q. How can reaction mechanisms for bromide displacement in this compound be experimentally validated?

- Methodological Answer : Perform kinetic studies using polar aprotic solvents (DMF, DMSO) with varying nucleophiles (e.g., NaN₃, KSCN). Monitor reaction progress via FT-IR (disappearance of C-Br stretch at ~550 cm⁻¹) and ¹H NMR (shift in -CH₂Br protons). Computational modeling (DFT) can predict transition states and activation energies .

Q. What strategies resolve spectral contradictions (e.g., overlapping signals in NMR) for this compound derivatives?

- Methodological Answer : Overlapping signals in crowded regions (e.g., δ 1.6–2.1 ppm for pyrrolidinone protons) require 2D NMR techniques (COSY, HSQC) to assign connectivity. For stereochemical analysis, use NOESY or chiral HPLC (e.g., Chiralpak AD-H column) .

Q. How does the steric environment of this compound influence its reactivity in cross-coupling reactions?

- Methodological Answer : The pyrrolidinone ring imposes steric hindrance on the bromobutyl chain, affecting Suzuki-Miyaura coupling efficiency. Compare reactivity with less hindered analogs (e.g., 1-(bromomethyl)pyrrolidin-2-one) using Pd(PPh₃)₄ catalyst. Track yields and by-products (e.g., homocoupling) via GC-MS .

Q. What analytical approaches quantify degradation products of this compound under accelerated stability conditions?

- Methodological Answer : Subject the compound to stress testing (40°C/75% RH for 4 weeks). Analyze degradation using UPLC-PDA: look for hydrolyzed products (e.g., 4-hydroxybutyl-pyrrolidin-2-one) or elimination by-products. Compare with forced degradation studies (acid/base/peroxide exposure) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.